molecular formula C16H17N3O5 B11575160 N'-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

N'-{[(2,4,5-trimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11575160
M. Wt: 331.32 g/mol
InChI Key: UMUAYGQLNWIQNF-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a pyridine ring and a trimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE typically involves the condensation of 2,4,5-trimethoxybenzoic acid with (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINE. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

This compound has potential applications in the development of bioactive molecules. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, π-π interactions, and van der Waals forces with its targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4,5-TRIMETHOXYBENZOATE

Uniqueness

The uniqueness of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4,5-TRIMETHOXYBENZOATE lies in its specific substitution pattern on the pyridine ring and the trimethoxybenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4,5-trimethoxybenzoate

InChI

InChI=1S/C16H17N3O5/c1-21-12-8-14(23-3)13(22-2)7-11(12)16(20)24-19-15(17)10-5-4-6-18-9-10/h4-9H,1-3H3,(H2,17,19)

InChI Key

UMUAYGQLNWIQNF-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)O/N=C(/C2=CN=CC=C2)\N)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)ON=C(C2=CN=CC=C2)N)OC)OC

Origin of Product

United States

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